N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine
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Overview
Description
N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine is a complex organic compound that belongs to the class of nitroaromatic compounds It features a pyridine ring substituted with methoxy, nitro, and amine groups, along with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine typically involves multiple steps. One common method starts with the nitration of 5-methoxy-2,6-dinitropyridine, followed by the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. The final step involves the amination of the intermediate product to yield the target compound. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro groups may participate in redox reactions, while the amine and methoxy groups can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1,3,4-oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives: Exhibits antiviral properties.
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Investigated for its potential as a vascular endothelial growth factor receptor inhibitor.
Uniqueness
N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O5/c1-22-10-6-9(14-8-4-2-7(13)3-5-8)11(16(18)19)15-12(10)17(20)21/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBRXZLKXAIURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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